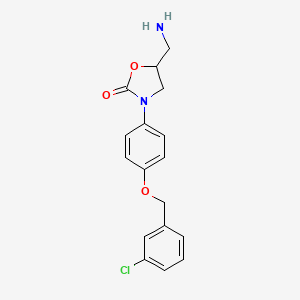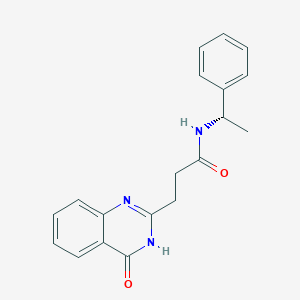
ME0328
描述
ME0328 是一种有效且选择性的聚(腺苷二磷酸核糖)聚合酶 3(聚(ADP-核糖)聚合酶 3)抑制剂,聚(ADP-核糖)聚合酶家族的成员,参与 DNA 修复。 其对聚(ADP-核糖)聚合酶 3 的抑制浓度 50(IC50)值为 0.89 微摩尔,使其成为科学研究中一种高效的化合物 .
科学研究应用
ME0328 具有广泛的科学研究应用,包括:
化学: 用作工具化合物来研究聚(ADP-核糖)聚合酶 3 的抑制及其在 DNA 修复机制中的作用。
生物学: 用于细胞实验,以研究聚(ADP-核糖)聚合酶 3 抑制对细胞过程的影响。
医学: 探索其在聚(ADP-核糖)聚合酶 3 起关键作用的疾病(如癌症)中的潜在治疗应用。
作用机制
ME0328 通过选择性抑制聚(ADP-核糖)聚合酶 3 来发挥作用。这种抑制阻止酶催化腺苷二磷酸核糖单元转移到靶蛋白,从而干扰 DNA 修复过程。所涉及的分子靶标和途径包括:
聚(ADP-核糖)聚合酶 3: this compound 的主要靶标。
生化分析
Biochemical Properties
ME0328 interacts with PARP-3, an enzyme involved in the basic mechanisms of DNA repair . It inhibits the transferase activity of ARTD3/PARP3 with an IC50 of 0.89±0.28 μM .
Cellular Effects
This compound has been shown to sensitize breast cancer cells to vinorelbine, a vinca alkaloid used in the treatment of metastatic breast cancer . It potentiates vinorelbine-induced arrest at the G2/M boundary and enhances apoptosis and cell cycle arrest .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the activity of PARP-3 . This inhibition potentiates the interaction of vinorelbine with tubulin . Furthermore, this compound potentiates vinorelbine-induced PARP3 inhibition, mitotic arrest, and apoptosis .
Temporal Effects in Laboratory Settings
In human A549 cells, this compound delays the resolution of γH2AX-containing foci that serve as markers for DNA double strand break repair following γ-irradiation .
Metabolic Pathways
This compound is involved in the ADP-ribosylation pathway, a process that modifies proteins detected at single strand breaks (SSBs) and double strand breaks (DSBs), contributing to DNA repair .
准备方法
合成路线和反应条件
ME0328 通过一系列化学反应合成,包括形成其核心结构,然后进行官能团修饰。合成路线通常包括:
核心结构的形成: 这涉及在受控条件下使特定起始原料反应,以形成 this compound 的核心结构。
官能团修饰: 随后进行反应,以引入必要的官能团,从而增强化合物的选择性和效力。
工业生产方法
This compound 的工业生产涉及扩大实验室合成工艺。这包括优化反应条件,例如温度、压力和溶剂选择,以确保高产率和纯度。 该过程在大型反应器中进行,并进行连续监测以保持一致性和质量 .
化学反应分析
反应类型
ME0328 经历各种化学反应,包括:
氧化: 涉及添加氧或去除氢。
还原: 涉及添加氢或去除氧。
取代: 涉及用另一个官能团取代一个官能团。
常用试剂和条件
氧化: 常用试剂包括高锰酸钾和三氧化铬。
还原: 常用试剂包括氢化铝锂和硼氢化钠。
取代: 常用试剂包括卤素和亲核试剂。
形成的主要产物
这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能产生氧化衍生物,而还原可能产生 this compound 的还原衍生物 .
相似化合物的比较
与其他抑制剂相比,ME0328 具有高选择性和对聚(ADP-核糖)聚合酶 3 的效力而独树一帜。类似的化合物包括:
聚(ADP-核糖)聚合酶 1 抑制剂: 这些化合物靶向聚(ADP-核糖)聚合酶 1,但对聚(ADP-核糖)聚合酶 3 的选择性较低。
聚(ADP-核糖)聚合酶 2 抑制剂: 这些化合物靶向聚(ADP-核糖)聚合酶 2,并与 this compound 具有不同的选择性特征
This compound 由于能够选择性抑制聚(ADP-核糖)聚合酶 3,且脱靶效应最小,因此成为科学研究和潜在治疗应用中宝贵的工具。
属性
IUPAC Name |
3-(4-oxo-3H-quinazolin-2-yl)-N-[(1S)-1-phenylethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13(14-7-3-2-4-8-14)20-18(23)12-11-17-21-16-10-6-5-9-15(16)19(24)22-17/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22,24)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHBWVVVRYYYRO-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCC2=NC3=CC=CC=C3C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)CCC2=NC3=CC=CC=C3C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445251-22-8 | |
| Record name | 1445251-22-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


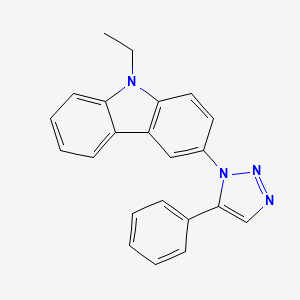

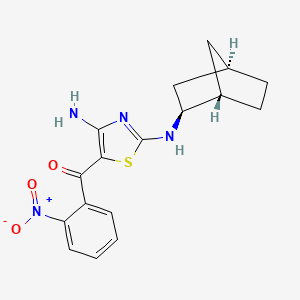
![4-[4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenyl]phenol;hydrochloride](/img/structure/B608877.png)
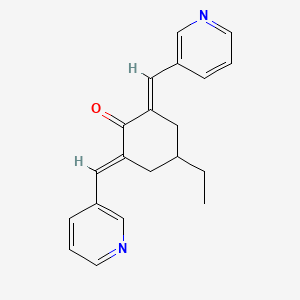
![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B608881.png)

